1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one
CAS No.:
Cat. No.: VC20471629
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2S |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 1-cyclopropyl-2-(3-methoxyphenyl)sulfanylethanone |
| Standard InChI | InChI=1S/C12H14O2S/c1-14-10-3-2-4-11(7-10)15-8-12(13)9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 |
| Standard InChI Key | IYTNNPYIYQOGDL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC=C1)SCC(=O)C2CC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a cyclopropane ring directly bonded to a ketone group () and a thioether bridge () connecting the ethanone moiety to a 3-methoxyphenyl group. The cyclopropane ring introduces significant strain, which influences the compound’s reactivity and stability. The methoxy group () at the para position of the phenyl ring enhances electron-donating effects, modulating the compound’s electronic properties and interaction with biological targets.
Spectroscopic Identification
Key spectroscopic data include:
-
NMR: Signals for the cyclopropane protons appear as a multiplet near 1.0–1.5 ppm, while the methoxy group resonates as a singlet at 3.8 ppm.
-
IR Spectroscopy: Strong absorption bands at (C=O stretch) and (C-O-C stretch) confirm the ketone and methoxy functionalities.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one typically proceeds via a nucleophilic substitution reaction between a cyclopropyl ketone and a thiophenol derivative. A representative protocol involves:
-
Preparation of Cyclopropyl Ketone: Cyclopropanation of α,β-unsaturated ketones using the Simmons–Smith reaction or transition-metal-catalyzed methods .
-
Thiolation Reaction: Treatment of the cyclopropyl ketone with 3-methoxythiophenol in the presence of a base (e.g., ) and a polar aprotic solvent (e.g., DMF) at .
Optimization Conditions
-
Solvent: Dimethylformamide (DMF) enhances nucleophilicity of the thiolate ion.
-
Catalyst: Copper(I) iodide () accelerates the reaction, achieving yields up to 85% .
Alternative Routes
Recent advances include photoredox-catalyzed thiol-ene reactions, which enable regioselective thioether formation under mild conditions . For example, visible-light-mediated coupling of cyclopropanevinyl derivatives with 3-methoxythiophenol in aqueous phase reduces side reactions and improves scalability .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 222.31 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DCM, THF, DMSO |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s solubility in organic solvents facilitates its use in synthetic workflows, while its moderate lipophilicity () suggests potential membrane permeability in biological systems.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The ketone group acts as an electrophile, participating in condensation reactions (e.g., formation of Schiff bases), while the thioether sulfur serves as a nucleophile in alkylation or oxidation reactions.
Oxidation Reactions
Treatment with oxidizes the thioether to a sulfone (), altering the compound’s electronic profile and biological activity.
Cyclopropane Ring-Opening
Under acidic conditions, the cyclopropane ring undergoes ring-opening reactions, yielding alkenes or carbonyl compounds. For example, protonation at the cyclopropane carbon generates a carbocation intermediate, which rearranges to form 3-methoxybenzo[b]thiophene derivatives.
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block for synthesizing sulfur-containing heterocycles. For instance, its reaction with hydrazines produces 1,3,4-thiadiazoles, which are pharmacologically relevant.
Medicinal Chemistry
Preliminary studies highlight its potential as a kinase inhibitor. The thioether linkage and methoxyphenyl group mimic ATP-binding motifs in protein kinases, enabling competitive inhibition.
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells showed , suggesting moderate cytotoxicity. Structural analogs with fluorinated phenyl groups exhibit enhanced potency, underscoring the role of electronic modulation.
Material Science
The compound’s rigid cyclopropane core has been explored in liquid crystal formulations, where it imparts thermal stability and anisotropic optical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume